11H-pyrido[2,1-b]quinazolin-11-one
Overview
Description
11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with the molecular formula C12H8N2O. It is a tricyclic structure that includes a pyridine ring fused to a quinazoline ring.
Mechanism of Action
Target of Action
The primary target of 11H-pyrido[2,1-b]quinazolin-11-one is the efflux pumps in Mycobacterium smegmatis . These efflux pumps play a crucial role in drug resistance, making them a significant target for therapeutic exploration against resistant M. tuberculosis .
Mode of Action
This compound interacts with the LfrA amino acid residues present in Rv2333c and Rv2846c of M. tuberculosis . This interaction inhibits the efflux pumps, thus confirming their role as efflux pump inhibitors .
Result of Action
The inhibition of efflux pumps by this compound results in a significant reduction in colony-forming units of M. tuberculosis . This indicates that the compound has a bactericidal effect, contributing to the control and treatment of tuberculosis.
Action Environment
The action of this compound is influenced by the pH of the environment. It acts as a pH-dependent, reversible fluorescent probe . At pH 7, the emission spectrum is similar to that in acetonitrile, whereas at pH 1, the emission intensity increases significantly, and at pH 14, fluorescence is switched off . This pH-dependent behavior suggests that the compound’s action, efficacy, and stability may be influenced by the acidity or alkalinity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). This reaction can be catalyzed by transition metal salts, with copper salts being particularly effective . The reaction conditions often include heating and the use of ultrasound irradiation to improve yield and reduce reaction time .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazolinone derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like hydrazine hydrate and aromatic aldehydes are used for forming hydrazones.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
11H-pyrido[2,1-b]quinazolin-11-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Pyridoquinazoline: Another related structure with a fused pyridine and quinazoline ring.
Tetrahydroquinazolinone: A reduced form of quinazolinone with different pharmacological properties.
Uniqueness
11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an efflux pump inhibitor and its diverse reactivity make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
pyrido[2,1-b]quinazolin-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJTOUXCWKOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206494 | |
Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578-96-1 | |
Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Pyrido(2,1-b)quinazolin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.